molecular formula C16H16ClNO2 B11952932 2-(4-Chloro-2-methylphenoxy)-2'-methylacetanilide CAS No. 52735-79-2

2-(4-Chloro-2-methylphenoxy)-2'-methylacetanilide

Cat. No.: B11952932
CAS No.: 52735-79-2
M. Wt: 289.75 g/mol
InChI Key: DGTPGJUMJDSFNQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methylacetanilide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide typically involves the etherification of 4-chloro-2-methylphenol with a suitable acetanilide derivative. One common method includes the reaction of 4-chloro-2-methylphenol with 2-chloro-N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide primarily involves its role as a synthetic auxin, a class of plant growth regulators. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately the death of broad-leaf weeds. The compound binds to auxin receptors in plants, triggering a cascade of molecular events that result in abnormal cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide is unique due to its specific substitution pattern and the presence of the methylacetanilide moiety, which imparts distinct chemical and biological properties. Its selective herbicidal activity and potential antitumor effects make it a compound of interest in both agricultural and medical research .

Properties

CAS No.

52735-79-2

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-14(11)18-16(19)10-20-15-8-7-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

DGTPGJUMJDSFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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